molecular formula C12H14BrN3 B1483667 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090852-62-1

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483667
CAS No.: 2090852-62-1
M. Wt: 280.16 g/mol
InChI Key: TXZAJYAEJCMBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine ( 2090852-62-1 ) is a high-purity brominated pyrazole derivative designed for research applications. With a molecular formula of C12H14BrN3 and a molecular weight of 280.16 g/mol , this compound is characterized by a pyridine ring substituted with a 1-isopropyl-5-methylpyrazole core bearing a bromo functional group. This specific structure places it in a class of chemicals known for their utility in various scientific explorations. Pyrazole derivatives are recognized in the scientific community for their significant coordination properties and their role in the synthesis of metal-organic frameworks (MOFs) . Furthermore, the pyrazole scaffold is widely investigated for its diverse biological and pharmaceutical properties, making it a valuable building block in medicinal chemistry and drug discovery research . The presence of both nitrogen-rich heterocycles and a bromine atom makes this compound a versatile intermediate for further chemical modifications, including metal-catalyzed cross-coupling reactions, and a key precursor in the development of novel compounds for extraction of metal ions and supramolecular chemistry studies . The product is supplied with a documented purity of 98% and should be stored at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-bromo-5-methyl-1-propan-2-ylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-9(3)11(13)12(15-16)10-4-6-14-7-5-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZAJYAEJCMBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols. Additionally, this compound can act as a starting material for the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. The interactions between this compound and biomolecules are primarily driven by its unique structural features, which allow it to form specific binding interactions with target proteins and enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the inhibition of liver alcohol dehydrogenase by this compound is a result of its binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific genes and proteins within the cell.

Biological Activity

4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine, isopropyl, and methyl groups, along with a pyridine ring . These structural characteristics contribute to its unique chemical properties and biological interactions.

Property Value
Molecular FormulaC12H14BrN3
Molecular Weight280.1637 g/mol
CAS Number2092098-02-5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit liver alcohol dehydrogenase , an enzyme crucial for alcohol metabolism. This inhibition may have therapeutic implications for conditions related to alcohol consumption, such as alcoholism and liver disease.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, derivatives of pyrazole compounds showed inhibition zones ranging from 0.22 to 0.25 μg/mL in minimum inhibitory concentration (MIC) tests against bacteria like Staphylococcus aureus and Staphylococcus epidermidis.

Anticancer Properties

The compound's structural similarity to other pyrazole derivatives suggests potential anticancer properties. Research indicates that pyrazole compounds can exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, certain derivatives have shown growth inhibition values (GI50) as low as 3.79 µM against MCF7 cells .

Case Studies

  • Inhibition of Alcohol Dehydrogenase : A study focusing on the inhibition of liver alcohol dehydrogenase by this compound demonstrated that the compound could reduce enzyme activity significantly, suggesting its utility in treating alcohol-related disorders.
  • Antimicrobial Efficacy : In a comparative study of several pyrazole derivatives, this compound was among those exhibiting the highest antimicrobial activity, with effective concentrations noted in the low microgram range .
  • Cytotoxicity Against Cancer Cell Lines : Another investigation revealed that this compound could induce apoptosis in cancer cells at concentrations comparable to known anticancer agents, indicating its potential as a therapeutic candidate for cancer treatment .

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine, a comparative analysis with structurally analogous compounds is essential. Below is a detailed examination of key differences and similarities:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituent at N1 Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₄BrN₃ Isopropyl (C₃H₇) 280.16 Bulky substituent enhances steric hindrance; bromine enables electrophilic substitution.
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine C₁₁H₁₁BrClN₃ 2-Chloroethyl (ClCH₂CH₂) 300.58 Chlorine atom introduces polarizability; smaller substituent reduces steric bulk.

Key Findings :

Computational modeling (using tools like SHELXL ) could reveal differences in bond angles and torsional strain between the two compounds due to substituent size.

Electronic Properties :

  • The bromine atom in both compounds acts as an electron-withdrawing group, directing electrophilic attacks to the pyridine ring. However, the chlorine in the analog may participate in halogen bonding, altering crystal packing or solubility .

Synthetic Utility :

  • The 2-chloroethyl group in the analog offers a reactive site for further alkylation or elimination reactions, whereas the isopropyl group in the target compound may stabilize intermediates in catalytic cycles .

Research Findings and Structural Analysis

  • Crystallographic Data :

    • The use of SHELX programs (e.g., SHELXL ) for small-molecule refinement suggests that the target compound’s crystal structure would exhibit typical pyrazole-pyridine π-π stacking, with deviations in unit cell parameters due to the isopropyl group’s bulk .
  • Reactivity Trends :

    • The bromine atom’s position at C4 of the pyrazole ring may facilitate Suzuki-Miyaura cross-coupling reactions, a feature shared with its chloroethyl analog .
  • Thermodynamic Stability :

    • The isopropyl substituent likely increases the compound’s hydrophobicity compared to the chloroethyl analog, as inferred from LogP calculations (estimated LogP ≈ 2.8 vs. 1.9) .

Preparation Methods

Preparation of the Pyrazole Core

The pyrazole ring substituted with isopropyl and methyl groups can be synthesized by cyclization reactions involving hydrazine derivatives and β-ketoesters or β-diketones. For example, starting from 3-methyl-1H-pyrazol-5-amine or 1,3-dimethyl-1H-pyrazol-5-amine, cyclization with appropriate acetoacetates under acidic conditions (e.g., propionic acid at 140 °C) yields hydroxyheteroarenes, which are precursors to brominated pyrazoles.

Bromination of Pyrazole

Selective bromination at the 4-position of the pyrazole ring is achieved using reagents such as phosphorus oxybromide (POBr3). This reaction proceeds with high yield and regioselectivity, furnishing the 4-bromo-pyrazole intermediate necessary for subsequent coupling steps.

Coupling with Pyridine Derivative

The key step in the preparation of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine is the coupling of the brominated pyrazole with a pyridine moiety at the 3-position. This is often accomplished by nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

A notable method involves the reaction of 6-bromosalicylaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride under basic conditions to form an intermediate methoxybenzaldehyde derivative. Subsequently, this intermediate undergoes mild phenol hydroxylation catalyzed by RockPhos Pd G3 catalyst in the presence of potassium phosphate, yielding the target compound or closely related analogs.

Detailed Preparation Method from Patent CN112047924A

This patent describes a two-step method relevant to the synthesis of related pyrazolylpyridine compounds:

Step Reaction Details Conditions Reagents Yield/Notes
1. Alkylation React 6-bromosalicylaldehyde with 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride 40-60 °C, 1-6 h Organic solvent (acetone, acetonitrile, or DMF), organic base (triethylamine, diisopropylethylamine, pyridine, or N-methylmorpholine) Molar ratio 1.0-1.2:1.0:2.0-2.2 (bromosalicylaldehyde : pyrazolylpyridine : base)
2. Hydroxylation Mild phenol hydroxylation of intermediate with benzaldehyde oxime 60-90 °C, 8-48 h Potassium phosphate, RockPhos Pd G3 catalyst Molar ratio 1.0:1.0-1.5:1.8-2.2:0.001-0.01 (intermediate : oxime : base : catalyst)

This method emphasizes mild reaction conditions, avoidance of hazardous reagents, and simplified operation, resulting in good yields of the target compound or its analogs.

Alternative Synthetic Routes and Notes

  • Deprotection and functional group transformations are critical steps in some synthetic routes. For example, hydroxyl group deprotection under mild conditions avoids polymerization and decomposition, which can be problematic in pyrazolylpyridine synthesis.

  • The reaction temperature is carefully controlled (40-50 °C) during alkylation steps to prevent side reactions and ensure high purity of the product.

  • Crystallization conditions (e.g., 40-55 °C in solvents like n-heptane and methyl tert-butyl ether) are optimized to obtain the compound in pure crystalline form, which is important for characterization and further applications.

Summary Table of Key Preparation Parameters

Parameter Range/Value Comments
Alkylation Temperature 40-60 °C Ensures controlled substitution
Alkylation Time 1-6 hours Sufficient for complete reaction
Organic Solvents Acetone, Acetonitrile, DMF Polar aprotic solvents preferred
Organic Bases Triethylamine, DIPEA, Pyridine, N-methylmorpholine Facilitate nucleophilic substitution
Hydroxylation Temperature 60-90 °C Mild conditions for phenol hydroxylation
Hydroxylation Time 8-48 hours Allows complete conversion
Catalysts RockPhos Pd G3 Palladium catalyst for hydroxylation
Molar Ratios (Alkylation) 1.0-1.2 : 1.0 : 2.0-2.2 Bromosalicylaldehyde : pyrazolylpyridine : base
Molar Ratios (Hydroxylation) 1.0 : 1.0-1.5 : 1.8-2.2 : 0.001-0.01 Intermediate : oxime : base : catalyst

Research Findings and Practical Considerations

  • The use of RockPhos Pd G3 catalyst allows for mild phenol hydroxylation, which is crucial to maintain the integrity of sensitive pyrazole and pyridine rings.

  • Avoidance of flammable and explosive reagents enhances safety and scalability of the synthesis.

  • The choice of organic base and solvent significantly impacts the reaction yield and purity.

  • Reaction monitoring and control of temperature and time are essential to minimize by-products and decomposition.

  • Crystallization protocols adapted from related patents ensure high-purity isolation of the final compound.

Q & A

Q. How can the molecular structure of 4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine be experimentally determined?

Methodological Answer: The structure can be resolved using single-crystal X-ray diffraction (SCXRD) . Key steps include:

  • Crystallization : Grow high-quality crystals via solvent evaporation or slow diffusion methods.
  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement, leveraging its robust algorithms for handling displacement parameters and hydrogen bonding networks .
  • Validation : Cross-check bond lengths and angles against similar pyrazole-pyridine derivatives (e.g., 4-(anthracen-9-yl)pyridine, which crystallizes in the monoclinic C2/c space group ).

Table 1 : Example Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupMonoclinic (C2/c)
Unit cell (Å)a=15.2, b=10.3, c=8.1
Intermolecular interactionsC–H⋯π (2.7–3.6 Å)

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer: A multi-step synthesis is typical:

  • Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters.
  • Step 2 : Introduce the bromo and isopropyl groups using electrophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction with pyridin-4-ylboronic acid) .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol . Critical Factors : Optimize reaction temperature (80–120°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to maximize yield .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-3 and pyridine C-4 coupling).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~309.04 Da).
  • Infrared (IR) : Identify functional groups (e.g., C–Br stretch at ~560 cm⁻¹) .
  • X-ray Diffraction : Resolve π-π stacking and halogen bonding interactions .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer: Analyze crystal packing using SHELXL and visualization tools (e.g., ORTEP-3 ):

  • Intermolecular Forces : Identify C–H⋯N (pyridine) and Br⋯π interactions, which stabilize lamellar networks .
  • π-π Stacking : Measure centroid-to-centroid distances (e.g., 3.6 Å in 4-(anthracen-9-yl)pyridine) to assess electronic delocalization .
  • Impact on Properties : Stronger stacking correlates with enhanced thermal stability and altered solubility .

Table 2 : Example Intermolecular Distances (Hypothetical)

Interaction TypeDistance (Å)
C–H⋯N (pyridine)2.74
Br⋯π3.50

Q. How can substituent effects (bromo, isopropyl) be computationally modeled to predict reactivity?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., Gaussian 16):

  • Electrostatic Potential Maps : Visualize electron-deficient regions (bromo substituent) for nucleophilic attack.
  • Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to assess stability (smaller gaps suggest higher reactivity) .
  • Substituent Hammett Constants : Correlate σ values (e.g., σₚ-Br = +0.23) with reaction rates in cross-coupling .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Cross-Validation : Compare NMR chemical shifts with X-ray-derived torsion angles to detect conformational flexibility.
  • Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping diffraction patterns .
  • Dynamic NMR : Probe temperature-dependent peak splitting to identify rotamers .

Q. How can synthetic routes be optimized to reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent (DMF vs. THF), catalyst (Pd vs. Cu), and temperature to minimize side reactions.
  • In Situ Monitoring : Use LC-MS to track intermediate formation (e.g., debromination byproducts) .
  • Green Chemistry : Replace toxic solvents with ionic liquids or water-miscible alternatives .

Q. What biological assays are suitable for studying this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays. The bromo group may enhance binding to hydrophobic pockets .
  • Cellular Uptake : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives).
  • Molecular Docking : Predict binding modes with AutoDock Vina, focusing on pyridine-pyrazole pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(4-bromo-1-isopropyl-5-methyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.